molecular formula C7H11N3 B1342975 N,N,4-trimethylpyrimidin-2-amine CAS No. 99357-40-1

N,N,4-trimethylpyrimidin-2-amine

Cat. No.: B1342975
CAS No.: 99357-40-1
M. Wt: 137.18 g/mol
InChI Key: LAURYIYOSYVBIZ-UHFFFAOYSA-N
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Description

Product Name: N,N,4-Trimethylpyrimidin-2-amine CAS RN: 99357-40-1 Molecular Formula: C7H11N3 Molecular Weight: 137.18 g/mol this compound is a substituted pyrimidine derivative offered as a valuable chemical building block for research and development. Pyrimidine rings are fundamental structural components in medicinal chemistry and material science . This compound serves as a key synthetic intermediate in the preparation of more complex molecules. Related pyrimidin-2-amine scaffolds are frequently utilized in the synthesis of pharmaceutical compounds, including kinase inhibitors . Researchers can employ this amine in various metal-catalyzed cross-coupling reactions to create novel chemical entities. It is recommended that researchers fully characterize this compound and determine its suitability for their specific application prior to use. Handling and Storage: Store under an inert atmosphere at room temperature . Safety Information: Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling instructions. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,4-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-5-8-7(9-6)10(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAURYIYOSYVBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N,N,4-Trimethylpyrimidin-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of N,N,4-trimethylpyrimidin-2-amine as a ligand. It deviates from standard templates to focus on the unique steric and electronic "gating" properties of this molecule in coordination chemistry.

Steric Modulation and Site-Selective Binding in Pyrimidine Ligands

Executive Summary: The "Steric Gate" Ligand

In the landscape of N-heterocyclic ligands, This compound (CAS: 99357-40-1 ) occupies a specialized niche. Unlike its parent compound, 2-aminopyrimidine, which readily acts as a bridging ligand forming 1D coordination polymers, this trimethylated derivative functions as a site-selective monodentate ligand .

The introduction of the dimethylamino group at the 2-position and a methyl group at the 4-position creates a distinct steric profile. This guide explores how these substituents effectively "shut down" the N3 coordination site, forcing metal binding exclusively to N1. This "steric gating" makes the ligand valuable for capping metal clusters, preventing uncontrolled polymerization in MOF synthesis, and fine-tuning the Lewis acidity of catalytic metal centers.

Ligand Architecture & Physiochemical Profile

Structural Analysis

The ligand consists of a pyrimidine core substituted with a dimethylamine group at C2 and a methyl group at C4.

  • Electronic Donor: The exocyclic nitrogen (N-Me2) is planar and conjugated with the ring system, significantly reducing its basicity (

    
     character). Coordination is driven exclusively by the endocyclic ring nitrogens.
    
  • Steric Environment:

    • N3 Site: Flanked by the bulky 2-NMe2 group and the 4-Me group. This "double steric block" renders N3 kinetically and thermodynamically inaccessible to most transition metals.

    • N1 Site: Flanked by the 2-NMe2 group and a hydrogen atom at C6. While still sterically encumbered, it remains accessible, creating a high degree of regioselectivity.

Key Properties Table
PropertyValue / CharacteristicImplication for Coordination
Formula C

H

N

Low molecular weight monodentate ligand
MW 137.18 g/mol High atom economy in complexation
pKa (est.) ~3.8 - 4.2Moderately weak base; requires non-acidic media
Binding Mode Monodentate (

N1)
Prevents bridging; terminates chains
Solubility EtOH, DCM, TolueneCompatible with organic solvothermal synthesis

Synthesis Protocol: Ligand Generation

Note: While commercially available, high-purity coordination chemistry requires fresh ligand free of oxidation byproducts. The following protocol ensures >98% purity.

Reaction Logic

We utilize a Nucleophilic Aromatic Substitution (


Ar) of 2-chloro-4-methylpyrimidine.[1] The reaction is driven by the electron-deficient nature of the pyrimidine ring, which is susceptible to attack by the dimethylamine nucleophile.
Step-by-Step Methodology

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 eq)[2]

  • Dimethylamine (40% aq. solution, 3.0 eq)

  • Solvent: Ethanol (Reagent Grade)

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-chloro-4-methylpyrimidine in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 30 mmol of dimethylamine solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (SiO

    
    , 20% EtOAc/Hexane) for disappearance of starting chloride (
    
    
    
    ).
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend residue in 30 mL DCM and wash with 10 mL saturated NaHCO

    
     (to remove HCl byproduct) followed by brine.
    
  • Purification: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate. If necessary, distill under vacuum (bp ~90°C at 15 mmHg) to obtain a colorless oil/low-melting solid.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-methylpyrimidine (Electrophile) Process1 Reflux (EtOH, 80°C, 4h) SNAr Mechanism Start->Process1 Reagent Dimethylamine (aq) (Nucleophile) Reagent->Process1 Workup DCM Extraction / NaHCO3 Wash Process1->Workup Product This compound (>98% Purity) Workup->Product Yield ~85-90%

Caption: SNAr synthesis pathway for this compound from chloropyrimidine precursor.

Coordination Chemistry & Experimental Validation

The "Steric Gate" Mechanism

The critical value of this ligand lies in its inability to bridge. In copper(II) acetate systems, where 2-aminopyrimidine forms "paddlewheel" polymers, this compound acts as a capping agent .

  • Experiment: Reaction with CuCl

    
    .
    
  • Hypothesis: Formation of a monomeric

    
     or 
    
    
    
    species rather than a polymer.
  • Self-Validating Check: The resulting complex should be soluble in polar organic solvents (indicating discrete molecules), whereas the 2-aminopyrimidine analog precipitates as an insoluble polymer.

Complexation Protocol (Cu(II) Model)
  • Metal Solution: Dissolve CuCl

    
    ·2H
    
    
    
    O (1.0 mmol) in 10 mL hot ethanol (green solution).
  • Ligand Addition: Add this compound (2.0 mmol) in 5 mL ethanol.

  • Observation: Solution changes to dark blue/green.

  • Crystallization: Allow slow evaporation. Due to the methyl bulk, the complex often crystallizes as a distorted tetrahedral or square planar monomer,

    
    .
    
Steric Selectivity Diagram

The following diagram illustrates the "Steric Gate" concept, showing why Metal (M) binds N1 and is repelled by N3.

StericGate N1 N1 (Accessible) C2 C2 N1->C2 N3 N3 (Blocked) C2->N3 NMe2 2-N(Me)2 (Steric Bulk) C2->NMe2 C4 C4 N3->C4 Me4 4-Me (Steric Bulk) C4->Me4 Metal Metal Center Metal->N1 Coordination Metal->N3 Steric Clash

Caption: Steric map showing N1 accessibility vs. N3 blockage by 2-NMe2 and 4-Me groups.

Applications in Drug Development & Catalysis[3]

Palladium Catalysis (Buchwald-Hartwig/Suzuki)

While phosphines are standard, N-heterocyclic ligands like this compound are emerging as "throw-away" ligands for Pd stabilization.

  • Mechanism: The ligand stabilizes the Pd(0) species preventing "palladium black" formation but is labile enough to dissociate during the oxidative addition step due to the steric clash at the metal center.

  • Utility: Useful in screening protocols where phosphine contamination must be avoided.

Bioinorganic Modeling

This ligand serves as a model for pyrimidine-based kinase inhibitors (e.g., PLK4 inhibitors). Many drugs contain the 2-aminopyrimidine scaffold. Understanding how the methylated (metabolically stable) variants coordinate to metalloenzymes (like Zinc fingers or Heme centers) is crucial for predicting off-target toxicity.

  • Insight: The inability to hydrogen bond (no N-H donor) changes the binding thermodynamics significantly compared to the parent drug scaffold.

References

  • Synthesis of 2-substituted pyrimidines

    • Title: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
    • Source: NIH / PMC
    • URL:[Link]

    • Relevance: Provides the foundational Ar chemistry for 2-aminopyrimidine deriv
  • Coordination Chemistry of Pyrimidine Amines

    • Title: "2-Chloropyrimidin-4-amine: Crystal structure and coordin
    • Source: Acta Crystallographica / PMC
    • URL:[Link]

    • Relevance: Establishes the baseline bridging behavior of non-methylated analogs, contrasting with the steric monomeric behavior of the trimethyl variant.
  • Title: "Ortho/Para-Directing Effects of Electron-Donating Substituents in Pyrimidine N-Oxidation.
  • Palladium Cross-Coupling Applications

    • Title: "DNA Modification under Mild Conditions by Suzuki-Miyaura Cross-Coupling."
    • Source: ChemBioChem / ResearchG
    • URL:[Link]

    • Relevance: Demonstrates the use of 2-dimethylaminopyrimidine derivatives as ligands in aqueous Pd-c

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N,4-trimethylpyrimidin-2-amine from 2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of N,N,4-trimethylpyrimidin-2-amine, a key intermediate in pharmaceutical manufacturing, from 2-chloropyrimidine. The primary method described is a nucleophilic aromatic substitution (SNAr) reaction, a robust and efficient method for this transformation.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib, a frontline treatment for chronic myeloid leukemia (CML) and other cancers.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The pyrimidine core is a common motif in medicinal chemistry, and methods for its functionalization are of fundamental importance.[3]

The synthesis from 2-chloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders the 2-position highly susceptible to nucleophilic attack, making 2-chloropyrimidine an excellent substrate for this reaction.[1][4] In fact, 2-chloropyrimidine is orders of magnitude more reactive towards nucleophilic substitution than chlorobenzene.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 2-chloropyrimidine and dimethylamine follows a well-established two-step SNAr mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Leaving Group Departure: The intermediate then collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the pyrimidine ring to yield the final product, this compound.

This bimolecular mechanism is dependent on the concentration of both the substrate and the nucleophile.[4] The high reactivity of 2-chloropyrimidine in this reaction often obviates the need for harsh reaction conditions or expensive metal catalysts, such as those used in Buchwald-Hartwig aminations, which are more commonly employed for less activated aryl halides.[1][5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloropyrimidine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 2-chloropyrimidine - Dimethylamine solution - Ethanol (solvent) setup Set up reflux apparatus prep_reagents->setup reflux Heat mixture to reflux setup->reflux monitor Monitor reaction progress (TLC) reflux->monitor cool Cool reaction mixture monitor->cool remove_solvent Remove solvent (rotary evaporation) cool->remove_solvent precipitate Precipitate dimethylamine hydrochloride remove_solvent->precipitate filter Filter off solid precipitate->filter distill Distill residue under reduced pressure filter->distill characterize Characterize product (NMR, MS, etc.) distill->characterize

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for synthetic methods.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-chloropyrimidine114.5345.6 g0.4
Anhydrous Dimethylamine45.08Excess-Gas, bubbled through solution
Absolute Ethanol46.07150 mL-Solvent
Diethyl Ether74.1275 mL-For precipitation
Potassium Hydroxide56.11--For drying dimethylamine gas

Procedure:

  • Reaction Setup: In a 250-mL three-necked flask equipped with a reflux condenser and a gas inlet tube, combine 45.6 g (0.4 mole) of 2-chloropyrimidine and 150 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux. Bubble anhydrous dimethylamine gas through the refluxing solution for 6 hours. Anhydrous dimethylamine can be conveniently generated by the dropwise addition of a 25% aqueous dimethylamine solution onto solid potassium hydroxide, with the evolved gas being dried by passing it over solid potassium hydroxide.[6]

  • Work-up:

    • Cool the solution to room temperature.

    • Remove approximately 100 mL of ethanol by distillation under reduced pressure using a water aspirator.

    • Chill the remaining residue in an ice bath for 1 hour.

    • Add 75 mL of diethyl ether to the chilled residue to precipitate dimethylamine hydrochloride.

  • Purification:

    • Filter off the precipitated dimethylamine hydrochloride.

    • Remove the remaining solvent from the filtrate by distillation.

    • Distill the residue under reduced pressure using a Claisen flask. Collect the fraction boiling at 85–86 °C at 28 mm Hg. The expected yield is 40–42.5 g (81–86%). The product is hygroscopic and should be protected from atmospheric moisture.[6]

Safety Precautions

  • 2-chloropyrimidine is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Dimethylamine is a flammable and corrosive gas. Handle with extreme care in a well-ventilated area.

  • Ethanol and diethyl ether are flammable solvents. Avoid open flames and sparks.

  • Potassium hydroxide is corrosive. Handle with appropriate PPE.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Refractive Index: The reported refractive index (n25D) is 1.5420.[6]

Conclusion

The synthesis of this compound from 2-chloropyrimidine via nucleophilic aromatic substitution is a highly efficient and straightforward procedure. The high reactivity of the 2-chloropyrimidine substrate allows for a facile reaction with dimethylamine under relatively mild conditions, providing the desired product in high yield. This robust methodology is well-suited for both laboratory-scale synthesis and potential industrial scale-up for the production of this important pharmaceutical intermediate.

References

  • Overberger, C. G.; Kogon, I. C.; Minin, R. 2-DIMETHYLAMINOPYRIMIDINE. Org. Synth.1955, 35, 58. DOI: 10.15227/orgsyn.035.0058
  • Leadbeater, N. E.; McGowan, C. C. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein J. Org. Chem.2012, 8, 1359–1366. DOI: 10.3762/bjoc.8.158
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]. Accessed February 14, 2026.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]. Accessed February 14, 2026.

  • Buchwald–Hartwig amination. Wikipedia. [Link]. Accessed February 14, 2026.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of N,N-Dialkylaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Imatinib), antivirals, and anxiolytics. Traditional thermal synthesis of N,N-dialkylaminopyrimidines via Nucleophilic Aromatic Substitution (


) often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to oxidative by-products.

This guide details a validated microwave-assisted organic synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving purity profiles. By leveraging dielectric heating, researchers can overcome the activation energy barrier of electron-deficient chloropyrimidines, facilitating rapid library generation for Structure-Activity Relationship (SAR) studies.

Mechanistic Principles & Reaction Engineering

The Microwave Advantage: Dielectric Heating vs. Thermal Conduction

In conventional heating, energy transfers from an external heat source to the vessel wall and then to the solvent via convection. This creates temperature gradients.

In contrast, microwave irradiation (2.45 GHz) couples directly with the reaction matrix through two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., protonated amines, chloride leaving groups) collide under the influence of the field, generating instantaneous internal heat.

Key Insight: For


 reactions, the transition state (Meisenheimer complex) is highly polar. Microwave irradiation stabilizes this polar transition state, effectively lowering the activation energy (

) and accelerating the reaction rate beyond what is predicted by Arrhenius kinetics alone (often termed the "specific microwave effect").
Reaction Pathway ( )

The synthesis involves the displacement of a leaving group (typically Chloride) on the pyrimidine ring by a secondary amine (nucleophile).

Regioselectivity Note: In 2,4-dichloropyrimidines, substitution preferentially occurs at the C-4 position due to lower steric hindrance and lower electron density compared to C-2, unless specific directing groups are present.

SNAr_Mechanism Fig 1: Mechanistic pathway of Microwave-Assisted SNAr on Pyrimidines. Start Chloropyrimidine (Electrophile) TS Meisenheimer Complex (Polar Transition State) Start->TS + Amine Microwave Irradiation Amine Sec-Amine (Nucleophile) Amine->TS Product N,N-Dialkyl aminopyrimidine TS->Product Restoration of Aromaticity HCl HCl (Salt) TS->HCl

Experimental Protocol

Reagents & Materials
  • Substrate: 4-chloropyrimidine or 2,4-dichloropyrimidine derivatives.

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, Diethylamine, Pyrrolidine).

  • Solvent: Ethanol (Green/Polar) or Isopropanol. Note: DMF/NMP can be used for unreactive substrates but require aqueous workup.

  • Base: Excess amine (2.5 eq) or Diisopropylethylamine (DIPEA) if amine is expensive.

Standardized Workflow

Objective: Synthesis of 4-(morpholin-4-yl)pyrimidine from 4-chloropyrimidine.

Step-by-Step Procedure:

  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 4-Chloropyrimidine (1.0 mmol, 114 mg)

    • Morpholine (2.5 mmol, 217 mg) [Excess acts as base]

    • Ethanol (Absolute, 3.0 mL)

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation (Method A - Constant Temp):

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Pre-stirring: 30 seconds.

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (approx. 2 mins).

  • Work-up (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product often precipitates as a solid. Filter and wash with cold water.[1]

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (usually not required if conversion is >98%).

Workflow Diagram

Workflow Fig 2: Optimized Experimental Workflow for MW-Assisted Amination. Setup 1. Setup Combine halide (1 eq) + amine (2.5 eq) in EtOH Seal 2. Seal & Load Crimp cap vial Place in MW cavity Setup->Seal React 3. Irradiation 140°C | 10 min | High Stirring (Dynamic Power Control) Seal->React Cool 4. Cool Down Air jet cooling to <50°C React->Cool Workup 5. Isolation Pour into Ice Water -> Filter Cool->Workup

Data Analysis & Optimization

Comparative Efficiency: Microwave vs. Thermal

The following data highlights the efficiency gains when synthesizing 4-morpholinopyrimidine derivatives.

ParameterConventional Thermal RefluxMicrowave Irradiation (Optimized)Impact
Temperature 78°C (Ethanol b.p.)140°C (Superheated)Kinetic acceleration
Time 16 Hours10 Minutes96x Faster
Yield 65 - 72%88 - 94%Higher conversion
Purity (LCMS) 85% (Requires chromatography)>95% (Often pure after workup)Cleaner profile
Solvent Vol. 20 mL / mmol3 mL / mmolGreen chemistry
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Diagnosis: Temperature too low or amine is sterically hindered.

    • Solution: Increase temperature to 160°C. If the amine is volatile (e.g., diethylamine), ensure the vessel is rated for higher pressures or use a lower filling volume.

  • Issue: Product is Water Soluble.

    • Diagnosis: Dialkylamino side chain is highly polar.

    • Solution: Do not pour into water. Instead, evaporate Ethanol directly and purify via SCX (Strong Cation Exchange) cartridge to trap the amine product, wash with MeOH, and elute with

      
      /MeOH.
      
  • Issue: Regioisomer Mixtures (for 2,4-dichloro substrates).

    • Diagnosis: Competition between C-2 and C-4.[2]

    • Solution: Lower temperature to 80-100°C to favor kinetic control (C-4 substitution). Higher temperatures (>150°C) promote thermodynamic equilibration.

References

  • BenchChem. (2025).[1] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Retrieved from

  • Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[3]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from

  • SciSpace. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines. Retrieved from

  • WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

Sources

functionalization of the C-4 methyl group in N,N,4-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the C-4 Methyl Group in N,N,4-Trimethylpyrimidin-2-amine

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract

This compound is a privileged scaffold in medicinal chemistry and materials science. The ability to selectively modify its structure is paramount for developing novel compounds with tailored properties. This guide provides a comprehensive overview of synthetic strategies for the functionalization of the C-4 methyl group, a key position for introducing molecular diversity. We present detailed protocols, mechanistic insights, and expert commentary on four primary transformations: deprotonation and electrophilic quench, direct C(sp³)-H activation, oxidation, and radical halogenation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The C-4 Methyl Group as a Synthetic Handle

The pyrimidine core is a cornerstone of numerous biologically active molecules.[1] Within the this compound structure, the C-4 methyl group presents a unique site for chemical modification. Its reactivity is analogous to the methyl group in 4-picoline, where the protons are rendered acidic (pKa ≈ 30-35 in DMSO) by the electron-withdrawing nature of the heterocyclic ring.[2] This inherent acidity, coupled with its susceptibility to modern C-H activation and oxidation protocols, makes it a versatile handle for elaborating the core scaffold. Strategic functionalization at this position allows for the systematic exploration of structure-activity relationships (SAR), the improvement of pharmacokinetic profiles, and the attachment of probes or other molecular entities.

This guide details field-proven methodologies for transforming this methyl group into a variety of functional handles, including extended alkyl chains, carbonyls, carboxylic acids, and halogens, thereby unlocking a wide array of subsequent chemical transformations.

Strategy 1: Deprotonation and Electrophilic Quench

The most direct and established method for functionalizing the C-4 methyl group is through deprotonation with a strong, non-nucleophilic base to form a resonance-stabilized carbanion, followed by quenching with a suitable electrophile. The choice of base is critical to prevent competitive nucleophilic attack on the pyrimidine ring.

Causality Behind Experimental Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is ideal. It is a very strong base (pKa of diisopropylamine is ~36), making deprotonation of the methyl group thermodynamically favorable. Its significant steric bulk minimizes the risk of it acting as a nucleophile.

  • Temperature: Reactions are conducted at -78 °C (dry ice/acetone bath) to ensure kinetic control, enhance the stability of the lithiated intermediate, and prevent side reactions.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation and its low freezing point. Strict anhydrous conditions are mandatory, as organolithium reagents react rapidly with protic sources like water.

Workflow: Deprotonation and Electrophilic Quench

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Intermediate Formation cluster_electrophile Electrophilic Quench cluster_product Final Product SM N,N,4-Trimethyl- pyrimidin-2-amine in THF Anion Lithiated Intermediate (Carbanion) SM->Anion Deprotonation Base LDA (1.1 eq) Base->Anion Temp -78 °C Temp->Anion Product C4-Functionalized Pyrimidine Anion->Product C-C Bond Formation Electrophile Electrophile (E+) (e.g., R-X, DMF, R₂CO) Electrophile->Product

Caption: General workflow for C-4 methyl functionalization via lithiation.

Protocol 1.1: Alkylation with Iodomethane

This protocol details the addition of a methyl group to the existing C-4 methyl, yielding an ethyl group at the C-4 position.

Materials:

  • This compound (1.0 mmol, 137.2 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 mmol, 0.55 mL)

  • Iodomethane (1.5 mmol, 0.093 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation: Add this compound to an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar. Dissolve in 5 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Deprotonation: Add the LDA solution dropwise via syringe over 5 minutes. The solution may turn a deep red or brown color, indicating anion formation. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add iodomethane dropwise to the stirring solution. Continue stirring at -78 °C for 2 hours.

  • Warming and Quenching: Remove the cold bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield 4-ethyl-N,N-dimethylpyrimidin-2-amine.

Self-Validation & Characterization:

  • TLC Analysis: Monitor reaction completion by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • ¹H NMR: The disappearance of the C-4 methyl singlet (δ ≈ 2.4 ppm) and the appearance of a triplet (δ ≈ 1.2 ppm, 3H) and a quartet (δ ≈ 2.7 ppm, 2H) are indicative of successful ethylation.

  • Mass Spectrometry: An [M+H]⁺ peak corresponding to the mass of the product confirms the addition of a methyl group.

ElectrophileProduct Functional GroupExpected Yield Range
IodomethaneEthyl75-90%
Benzyl BromidePhenethyl70-85%
N,N-Dimethylformamide (DMF)Aldehyde60-75%
BenzaldehydeAlcohol80-95%
Deuterium Oxide (D₂O)Deuterated Methyl>95%
Table 1. Representative electrophiles and expected outcomes for the lithiation-quench strategy.

Strategy 2: Transition Metal-Catalyzed C(sp³)-H Activation

Direct C-H activation has emerged as a powerful and atom-economical method for forming C-C and C-heteroatom bonds.[4] For this compound, the pyrimidine nitrogen atoms can act as directing groups to facilitate the metal-catalyzed activation of the adjacent methyl C-H bonds.[5] This strategy avoids the use of stoichiometric strong bases and often exhibits excellent functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(OAc)₂, are widely used for C-H activation due to their versatile reactivity.[6]

  • Oxidant: An oxidant is often required to regenerate the active catalytic species in the catalytic cycle.

  • Ligand/Additive: Additives like norbornene can act as transient mediators, while ligands can modulate the reactivity and selectivity of the metal center.[4]

Catalytic Cycle: Palladium-Catalyzed C-H Arylation

G Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition Coord Coordinated Substrate Complex PdII_Aryl->Coord Palladacycle C-H Activation (Palladacycle) Coord->Palladacycle C-H Activation (CMD) PdIV Ar-Pd(IV)-Intermediate Palladacycle->PdIV Oxidative Addition (optional path) Product_Complex Product-Pd(II) Complex Palladacycle->Product_Complex Reductive Elimination HX H-X Palladacycle->HX PdIV->Product_Complex Reductive Elimination Product_Complex->Pd0 Product R-CH₂-Ar Product_Complex->Product Product Release ArX Ar-X ArX->Pd0 Substrate R-CH₃ Substrate->Coord Coordination

Caption: Simplified catalytic cycle for Pd-catalyzed C(sp³)-H arylation.

Protocol 2.1: Palladium-Catalyzed C-H Arylation with 4-Iodoanisole

This protocol is a representative example based on established C(sp³)-H activation methodologies.[4] Optimization may be required.

Materials:

  • This compound (0.5 mmol, 68.6 mg)

  • 4-Iodoanisole (0.75 mmol, 175.5 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5.6 mg)

  • 3-(Trifluoromethyl)benzoic acid (0.25 mmol, 47.5 mg)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 207.3 mg)

  • Anhydrous 1,2-dichloroethane (DCE), 5 mL

Procedure:

  • Preparation: To an oven-dried vial, add this compound, 4-iodoanisole, Pd(OAc)₂, 3-(trifluoromethyl)benzoic acid, and K₂CO₃.

  • Reaction Setup: Evacuate and backfill the vial with argon three times. Add 5 mL of anhydrous DCE via syringe.

  • Heating: Seal the vial and place it in a preheated oil bath at 120 °C. Stir vigorously for 24 hours.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes) to isolate the arylated product.

Rationale & Scientist's Notes:

  • The carboxylic acid additive is believed to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism, which is a common pathway for such transformations.[7]

  • High temperatures are typically necessary to overcome the activation energy of the C-H bond cleavage step.

  • This method offers a complementary approach to the deprotonation strategy, particularly for substrates that may be sensitive to strongly basic conditions.

Strategy 3: Oxidation of the Methyl Group

Controlled oxidation of the C-4 methyl group can furnish the corresponding aldehyde or carboxylic acid, which are highly valuable synthetic intermediates for further derivatization (e.g., reductive amination, amide coupling).

Causality Behind Experimental Choices:

  • Selenium Dioxide (SeO₂): This reagent is a classic choice for the oxidation of activated methyl groups to aldehydes. The reaction proceeds through an ene reaction followed by a[1][8]-sigmatropic rearrangement.

  • Potassium Permanganate (KMnO₄): A powerful oxidizing agent capable of converting the methyl group directly to a carboxylic acid. The reaction is typically performed in an aqueous medium under heating. The analogy to the oxidation of 4-methylpyridine to isonicotinic acid is strong.[8]

Protocol 3.1: Oxidation to 2-(Dimethylamino)pyrimidine-4-carbaldehyde

Materials:

  • This compound (1.0 mmol, 137.2 mg)

  • Selenium dioxide (SeO₂, 1.2 mmol, 133.1 mg)

  • 1,4-Dioxane (10 mL) and Water (0.5 mL)

Procedure:

  • Setup: In a round-bottom flask, suspend this compound and SeO₂ in the dioxane/water mixture.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 101 °C) with vigorous stirring for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature. A black precipitate of selenium metal will form. Decant the solution and wash the precipitate with dioxane.

  • Purification: Combine the organic solutions, concentrate under reduced pressure, and purify the resulting crude aldehyde by column chromatography on silica gel.

Troubleshooting:

  • Over-oxidation: If the formation of the carboxylic acid is observed, reduce the reaction time or temperature.

  • Low Conversion: If starting material remains, increase the reaction time or the amount of SeO₂. Ensure the SeO₂ is of high purity.

Strategy 4: Radical Halogenation

Introducing a halogen to the C-4 methyl group transforms it into a versatile electrophilic handle, 4-(halomethyl)-N,N-dimethylpyrimidin-2-amine, which is an excellent substrate for nucleophilic substitution reactions.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic-type brominations as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation (UV lamp) is required to start the free-radical chain reaction.

  • Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene is traditionally used, though safer alternatives like acetonitrile can also be effective.

Protocol 4.1: Synthesis of 4-(Bromomethyl)-N,N-dimethylpyrimidin-2-amine

Materials:

  • This compound (1.0 mmol, 137.2 mg)

  • N-Bromosuccinimide (NBS, 1.05 mmol, 186.8 mg), recrystallized from water

  • Azobisisobutyronitrile (AIBN, 0.1 mmol, 16.4 mg)

  • Carbon tetrachloride (CCl₄), 10 mL

Procedure:

  • Setup: Combine this compound, NBS, and AIBN in a flask equipped with a reflux condenser and a magnetic stir bar.

  • Reaction: Add CCl₄ and heat the mixture to reflux (approx. 77 °C) for 4-8 hours. The reaction can be monitored by the consumption of the starting material (TLC) and the succinimide byproduct floating to the surface.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 4-(bromomethyl) product is often used directly in the next step due to its potential lachrymatory nature and instability, but can be purified by careful chromatography if necessary.

NucleophileReagent ExampleSubsequent Product
AmineDiethylamine4-((Diethylamino)methyl) derivative
ThiolSodium thiophenoxide4-((Phenylthio)methyl) derivative
CyanideSodium Cyanide (NaCN)2-(2-(Dimethylamino)pyrimidin-4-yl)acetonitrile
AzideSodium Azide (NaN₃)4-(Azidomethyl) derivative
Table 2. Subsequent transformations of 4-(bromomethyl)-N,N-dimethylpyrimidin-2-amine.

Conclusion

The C-4 methyl group of this compound is a highly tractable position for synthetic modification. This guide has detailed four robust and complementary strategies for its functionalization. The classic deprotonation/quench method offers a reliable route to a wide range of derivatives. Modern C-H activation provides a more atom-economical pathway, while oxidation and halogenation protocols generate key intermediates for further elaboration. By understanding the principles and practical details behind each method, researchers can strategically access a diverse library of novel pyrimidine derivatives for applications in drug discovery and beyond.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. A.B. Bekturov Institute of Chemical Sciences JSC. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Pyrimidine as an Aryl C-H Activating Group. Organic Letters. [Link]

  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2, 4th ed. Thieme. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Specific Deprotonation Reactions of the Pyrimidine Radical Cation Resulting From the Menadione Mediated Photosensitization of 2'-deoxycytidine. Photochemistry and Photobiology. [Link]

  • Effect of protonation and hydrogen bonding on 2, 4, 6-substituted pyrimidine and its salt complex-experimental and theoretical evidence. Journal of Molecular Structure. [Link]

  • Structures of pyrimidine oxidation products. ResearchGate. [Link]

  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]

  • C-H activation. YouTube. [Link]

  • Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. ResearchGate. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Preparation of 4-methylpyrimidines.
  • 4,4',4''-Trimethyl-2,2':6',2''-terpyridine by Oxidative Coupling of 4-Picoline. University of Wisconsin-Madison. [Link]

  • 4-Methylpyrimidine. PubChem. [Link]

  • N,N,2-trimethylpyridin-4-amine. PubChem. [Link]

  • Why distilled 4-methylpyridine is required before carrying its coupling reaction? ResearchGate. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]

  • 4-Methylpyridine. Wikipedia. [Link]

  • Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. The Journal of Organic Chemistry. [Link]

  • 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. [Link]

  • Structural Investigation of New Lithium Amidinates and Guanidinates. ResearchGate. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

  • Pyridine. Wikipedia. [Link]

  • 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

stability of N,N,4-trimethylpyrimidin-2-amine under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of N,N,4-Trimethylpyrimidin-2-amine Under Acidic Hydrolysis Conditions

Executive Summary

This compound (CAS: 99357-40-1) exhibits moderate to high stability under mild acidic conditions (e.g., 1N HCl at room temperature) due to the resonance stabilization of the exocyclic nitrogen lone pair with the pyrimidine ring. However, under vigorous acidic hydrolysis conditions (e.g., 6N HCl, reflux, >80°C), the compound undergoes nucleophilic aromatic substitution (


), resulting in the cleavage of the dimethylamine group and the formation of 4-methylpyrimidin-2(1H)-one  (also known as 2-hydroxy-4-methylpyrimidine).

This guide addresses the mechanistic basis of this instability, troubleshooting for impurity profiling, and protocols for controlled stress testing.

Part 1: Chemical Stability & Mechanistic Insights

Q1: Why does this compound degrade in acid despite being a pyrimidine?

A: While the pyrimidine ring is generally robust, the C2 position is electron-deficient due to the electronegativity of the adjacent ring nitrogens (N1 and N3).

  • Protonation: In acidic media, the ring nitrogen (typically N1) becomes protonated. This dramatically increases the electrophilicity of the C2 carbon.

  • Activation: The protonated species is highly susceptible to nucleophilic attack by water molecules.

  • Substitution: Water attacks C2, forming a tetrahedral intermediate. The dimethylamine group, although a poor leaving group in neutral conditions, is expelled as dimethylammonium after proton transfer, driving the equilibrium toward the thermodynamically stable 4-methylpyrimidin-2(1H)-one .

Q2: How does the N,N-dimethyl substitution affect stability compared to the parent amine?

A: The N,N-dimethyl group generally provides steric protection , retarding the rate of hydrolysis compared to a primary amine (-NH2). However, it also increases the basicity of the exocyclic nitrogen, potentially influencing the initial protonation state. Under forcing conditions, the steric bulk is insufficient to prevent water attack, and the stability is compromised.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Analytical Anomalies

User Question: "I observe a new peak eluting earlier than my main compound in Reverse Phase HPLC after treating the sample with 1N HCl for 24 hours. What is it?"

Technical Diagnosis: This is likely the hydrolysis product, 4-methylpyrimidin-2(1H)-one .

  • Why Earlier Elution? The hydrolysis product replaces the lipophilic dimethylamino group [-N(CH3)2] with a polar hydroxyl/keto group (=O / -OH). This significantly lowers the LogP, causing the degradant to elute earlier on C18 columns.

  • Verification: Check the UV spectrum. The loss of the auxochromic -N(CH3)2 group will cause a hypsochromic shift (blue shift) in the

    
    .
    
Scenario B: Low Yield in Salt Formation

User Question: "I attempted to make the HCl salt by refluxing in ethanolic HCl, but my yield is low, and the NMR shows missing methyl protons. Why?"

Technical Diagnosis: Refluxing in acidic ethanol promotes ethanolysis or hydrolysis (if water is present).

  • Root Cause: High thermal energy combined with strong acid overcomes the activation energy for the displacement of the dimethylamine.

  • Solution: Perform salt formation at 0°C to Room Temperature using anhydrous solvents (e.g., 4M HCl in Dioxane or Ether) and avoid prolonged heating.

Part 3: Visualization of Degradation Pathway

The following diagram illustrates the critical pathway from the stable salt form to the hydrolyzed impurity.

HydrolysisPathway Fig 1. Acid-Catalyzed Hydrolysis Mechanism of this compound Start This compound (Neutral) Protonated Protonated Species (Activated C2) Start->Protonated + H+ (Fast) Intermediate Tetrahedral Intermediate (sp3 C2) Protonated->Intermediate + H2O (Rate Limiting) Product 4-methylpyrimidin-2(1H)-one (Degradant) Intermediate->Product - NH(CH3)2 Byproduct Dimethylamine (Leaving Group) Intermediate->Byproduct

Caption: Fig 1. Mechanistic pathway showing the activation of the pyrimidine ring by protonation, followed by water attack and expulsion of dimethylamine.

Part 4: Standardized Protocols

Protocol 1: Forced Degradation Study (Acid Stress)

Purpose: To determine the specific stability limits of the compound for regulatory filing or process safety.

Materials:

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH) (for neutralization)

  • HPLC-UV/MS System

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile (ACN).

  • Acid Addition: Add 4 mL of 1.0 N HCl .

  • Incubation:

    • Condition A (Mild): Stir at 25°C for 24 hours .

    • Condition B (Stress): Heat to 60°C for 4 hours .

  • Quenching: Neutralize the aliquot with an equimolar amount of 1.0 N NaOH prior to injection to prevent on-column degradation or peak distortion.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

  • Acceptance Criteria:

    • 98% recovery indicates stability.

    • Appearance of a peak at Relative Retention Time (RRT) ~0.4-0.6 suggests hydrolysis.

Protocol 2: Safe HCl Salt Formation

Purpose: To generate the stable hydrochloride salt without inducing degradation.

  • Dissolve 1.0 eq of this compound in anhydrous Ethyl Acetate (5 vol).

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane (anhydrous) over 10 minutes.

  • Maintain temperature <10°C.

  • Stir for 30 minutes. A white precipitate should form.

  • Filter the solid and wash with cold diethyl ether.

  • Dry under vacuum at <40°C . Do not oven dry at high heat.

Part 5: Troubleshooting Decision Tree

TroubleshootingTree Fig 2. Diagnostic Logic for Acid Stability Issues Start Issue: Impurity Detected After Acid Treatment CheckRT Check Retention Time (RT) vs Parent Start->CheckRT Earlier Earlier Eluting (More Polar) CheckRT->Earlier Yes Later Later Eluting (Less Polar) CheckRT->Later No CheckMass Check Mass (LC-MS) Earlier->CheckMass ConclusionUnknown Diagnosis: Dimerization or Contaminant Later->ConclusionUnknown MassLoss Mass = Parent - 45 Da (+1 Da for OH) CheckMass->MassLoss Loss of -N(CH3)2 MassSame Mass = Parent CheckMass->MassSame No Mass Change ConclusionHydrolysis Diagnosis: Hydrolysis (2-hydroxy derivative) MassLoss->ConclusionHydrolysis ConclusionIsomer Diagnosis: Salt Disproportionation or Isomerization MassSame->ConclusionIsomer

Caption: Fig 2. Decision tree for identifying impurities arising from acidic processing.

References

  • Brown, D. J., & Hoskins, J. A. (1971).[1] Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates.[1] Journal of the Chemical Society B: Physical Organic, 2214-2217.

  • Kwiecień, A., & Ciunik, Z. (2015).[2][3] Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376.[2][3]

  • Overberger, C. G., Kogon, I. C., & Minin, R. (1955). 2-Dimethylaminopyrimidine.[4][5][6] Organic Syntheses, Coll.[6] Vol. 3, p.397 (1955); Vol. 35, p.58 (1955).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 585150, N,N,2-trimethylpyridin-4-amine (Analogous Structure Reference).

Sources

optimizing reaction temperature for amination of 2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Last Updated: February 14, 2026

The Kinetic Sweet Spot: Temperature & Mechanism

Core Reaction Logic

The amination of 2-chloro-4-methylpyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr ) mechanism. Unlike simple benzene derivatives, the pyrimidine ring is electron-deficient, allowing the nitrogen atoms to stabilize the anionic Meisenheimer complex intermediate.

However, the 4-methyl group introduces a specific challenge:

  • Electronic Deactivation: The methyl group is electron-donating (via hyperconjugation), which slightly increases electron density on the ring compared to the unsubstituted 2-chloropyrimidine, raising the activation energy (

    
    ) required for nucleophilic attack.
    
  • Steric Factors: While the 4-methyl group is not immediately adjacent to the 2-chloro site, it can influence the conformation of bulky incoming nucleophiles.

The Temperature Rule of Thumb:

  • Standard Amines (Primary/Unencumbered): 80°C – 100°C (Refluxing Ethanol/Isopropanol).

  • Weak/Hindered Nucleophiles (Anilines/Secondary): 100°C – 140°C (Polar Aprotic Solvents like DMSO/DMF).

  • Critical Failure Point: Exceeding 150°C typically degrades the pyrimidine ring or leads to tarring unless microwave irradiation is used.

Mechanism Visualization

The following diagram illustrates the reaction coordinate and the critical role of temperature in overcoming the transition state barrier (


) to form the Meisenheimer complex.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State 1 (Rate Determining) cluster_2 Intermediate cluster_3 Product R1 2-Cl-4-Me-Pyrimidine + Amine (Nu-H) TS1 High Energy Barrier (Requires Heat) R1->TS1 + Heat (ΔH) MC Meisenheimer Complex (Stabilized by Ring N) TS1->MC note 4-Methyl group raises TS1 energy requiring T > 80°C for completion TS1->note Prod 2-Amino-4-Me-Pyrimidine + HCl (Salt) MC->Prod - Cl⁻ (Fast)

Caption: Energy profile of the SNAr amination. The 4-methyl group destabilizes the transition state, necessitating elevated temperatures compared to 2-chloro-4-nitropyrimidine.

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction stalls at 50-60% conversion."

Q1: I am refluxing in Ethanol (78°C), but the starting material persists. Should I add more amine?

  • Diagnosis: The reaction temperature is likely insufficient to overcome the activation energy barrier imposed by the 4-methyl deactivation, or the amine is not nucleophilic enough.

  • Solution:

    • Switch Solvent: Move to n-Butanol (bp 117°C) or Dioxane (bp 101°C) to access a higher thermal window.

    • Acid Catalysis (The "Proton Switch"): Add 5–10 mol% of concentrated HCl or p-TsOH.

      • Mechanism:[1][2][3][4][5] Protonation of the pyrimidine N3 makes the C2 position significantly more electrophilic [1].

      • Warning: Do not use excess acid if your amine is acid-sensitive.

Q2: Can I just crank the heat to 160°C in DMSO?

  • Diagnosis: High risk. While conversion will speed up, you risk thermal decomposition of the DMSO (violent exotherm potential) or polymerization of the substrate.

  • Solution: If T > 140°C is required, switch to Microwave Irradiation (see Protocol B below) or transition to Buchwald-Hartwig Pd-catalysis [2].

Scenario B: "I see a new impurity peak (M-18 or M+16)."

Q3: LCMS shows a major byproduct with Mass = 110 (M-Cl+OH). What happened?

  • Diagnosis: Hydrolysis .[4][6] You have formed 2-hydroxy-4-methylpyrimidine (or its tautomer, 4-methylpyrimidin-2(1H)-one).

  • Root Cause:

    • Wet solvent (DMSO/DMF are hygroscopic).

    • Use of hydroxide bases (NaOH/KOH) at high temps.

  • Solution:

    • Use anhydrous solvents (keep over molecular sieves).

    • Switch base to DIPEA (Hunig's Base) or anhydrous K₂CO₃ .

    • Self-Validating Check: If the impurity disappears when running the reaction under N₂ with fresh anhydrous DMF, moisture was the culprit.

Optimized Experimental Protocols

Protocol A: Standard Thermal Amination (Robust)

Best for: Primary amines, non-sterically hindered secondary amines.

  • Stoichiometry: 1.0 eq 2-Chloro-4-methylpyrimidine + 1.2–1.5 eq Amine + 2.0 eq DIPEA.

  • Solvent: Isopropanol (iPrOH) or n-Butanol (0.5 M concentration).

  • Setup: Sealed pressure tube (preferred over reflux to prevent amine loss).

  • Cycle: Heat to 90°C for 4 hours. Monitor by TLC/LCMS.[7]

    • If incomplete: Raise to 110°C (if using n-BuOH/Sealed tube).

  • Workup: Concentrate solvent, partition between EtOAc/NaHCO₃.

Protocol B: Microwave-Assisted (High Throughput)

Best for: Deactivated amines (anilines) or rapid library synthesis.

  • Vessel: Microwave-dedicated glass vial (0.5–2.0 mL).

  • Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone).

  • Parameters:

    • Temperature: 120°C – 150°C .

    • Time: 10 – 20 minutes .

    • Power: Dynamic (set max pressure limit to 15 bar).

  • Note: Microwave heating often suppresses side reactions by significantly reducing reaction time compared to thermal convection [3].

Decision Matrix: Solvent & Temperature Selection

Use this table to select the correct system based on your nucleophile's profile.

Nucleophile TypeExampleRecommended SolventTemp (°C)Base Catalyst
Primary Aliphatic Benzylamine, n-ButylamineEthanol / iPrOH80°CDIPEA
Secondary Cyclic Morpholine, PiperidineiPrOH / Dioxane90°CK₂CO₃
Steric/Aromatic Aniline, 2-AminopyridineDMSO / NMP120°CNaH or Cs₂CO₃
Acid Sensitive Acetal-containing aminesTHF / Dioxane70°CDIPEA (No Acid)

Logic Flow for Troubleshooting

Troubleshooting_Flow Start Start: Reaction Incomplete (>24h) Check1 Check LCMS/TLC Impurity Profile Start->Check1 Decision1 Is Starting Material Major Component? Check1->Decision1 Branch1 Yes (Low Conversion) Decision1->Branch1 Stalled Branch2 No (Byproducts formed) Decision1->Branch2 Dirty Sol1 Action: Increase Temp (Switch to n-BuOH/DMSO) Branch1->Sol1 ImpurityCheck Identify Byproduct Mass Branch2->ImpurityCheck Sol2 Action: Add Acid Catalyst (5% AcOH or HCl) Sol1->Sol2 If fails Sol3 Action: Switch to Pd-Cat (Buchwald-Hartwig) Sol2->Sol3 If fails Hydrolysis Mass = M-Cl+OH (Hydrolysis) ImpurityCheck->Hydrolysis Dimer Mass = Dimer (Self-Reaction) ImpurityCheck->Dimer FixHydro Dry Solvents, Reduce Base Strength Hydrolysis->FixHydro FixDimer Dilute Reaction, Lower Temp Dimer->FixDimer

Caption: Step-by-step logic flow for diagnosing reaction failures based on LCMS data.

References

  • Acid Catalysis in Pyrimidines

    • Title: Effects of Various Bases on Acid-Catalyzed Amin
    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Metal-Catalyzed Alternatives

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal.
    • URL:[Link]

  • Microwave Acceleration

    • Title: Microwave-Assisted Synthesis of Pyrimidine Deriv
    • Source:Current Organic Chemistry.
    • URL:[Link]

  • General Reactivity & Synthesis

    • Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
    • Source:ChemicalBook / Organic Syntheses.
    • URL:[Link]

Sources

Technical Support Center: Purification of N,N,4-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N,4-trimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently separate this key amine intermediate from contaminating inorganic salts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Core Principles: The Chemistry of Separation

The successful separation of this compound from inorganic salts hinges on the dramatic differences in their physicochemical properties, primarily their solubility in various solvents and their acid-base characteristics.

  • Inorganic Salts : These are ionic compounds, typically highly soluble in polar protic solvents like water and largely insoluble in most organic solvents.[1] Common salts encountered in synthesis include sodium chloride (NaCl), sodium sulfate (Na₂SO₄), potassium carbonate (K₂CO₃), and ammonium chloride (NH₄Cl). Their defining characteristic for our purposes is their preference for the aqueous phase.[2][3]

  • This compound : As an organic amine, this compound's solubility is dictated by its structure. The pyrimidine core and methyl groups lend it significant nonpolar character, favoring solubility in organic solvents. However, the nitrogen atoms, particularly the exocyclic amino group, provide a basic site that can be protonated.

The key to separation lies in exploiting the basicity of the amine. By treating the mixture with an acid, we can convert the amine into its corresponding ammonium salt. This salt becomes ionic and, consequently, highly soluble in water.[4][5][6] This transformation allows for a clean separation from non-basic organic impurities and leverages the inherent insolubility of inorganic salts in the organic phase.

Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeRationale & Key Considerations
pKa (of conjugate acid) 6.5 - 7.5The pKa of 2-aminopyrimidine is approximately 3.45.[7] The addition of three methyl groups (two on the exocyclic amine and one on the ring) are electron-donating and are expected to increase the basicity (and thus the pKa of the conjugate acid) significantly compared to the parent 2-aminopyrimidine.[8] For context, the pKa of pyridine is 5.23, while pyrimidine is much less basic at 1.23.[9] The precise value can be determined experimentally via potentiometric titration.[5][10]
Solubility - Water : Sparingly soluble as a free base; highly soluble as a salt. - Organic Solvents : Likely soluble in a range of solvents from moderately polar (e.g., Dichloromethane, Ethyl Acetate) to nonpolar (e.g., Toluene). Expected to have lower solubility in highly polar aprotic solvents like DMF and nonpolar alkanes like hexanes.[11][12][13][14]The heterocyclic structure and methyl groups suggest good solubility in common organic solvents. The amine functionality allows for salt formation, drastically increasing aqueous solubility. An empirical solvent screen is the most reliable method to determine the optimal solvent for a given application.
Boiling Point > 200 °C (at atm. pressure)Heteroaromatic compounds generally have high boiling points. For comparison, the boiling point of 4-methylpyridin-2-amine is 230 °C.[15] Given the higher molecular weight of our target compound, a higher boiling point is expected. This suggests that distillation is a viable purification method if the compound is thermally stable, but solvent-based methods are often more practical on a lab scale.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My yield is very low after performing an acid-base extraction. Where did my product go?

A1: There are several possibilities for low recovery:

  • Incorrect pH of the Aqueous Layer: The most common cause is incomplete protonation of the amine during the acid wash or incomplete deprotonation during the basification step.

    • During Acid Wash: If the pH of the aqueous acid wash is not sufficiently low (at least 2 pH units below the amine's pKa), a significant portion of the amine will remain in its neutral, organic-soluble form and will not be extracted into the aqueous layer.

    • During Basification: When recovering the amine from the aqueous layer, the pH must be raised sufficiently (at least 2 pH units above the amine's pKa) to deprotonate the ammonium salt back to the free amine. If the solution is not basic enough, the product will remain as the water-soluble salt. We recommend a final pH of 10-12.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.

  • Insufficient Extraction: A single extraction is often not enough to transfer all the product between layers. Perform at least two to three extractions with fresh solvent at each stage (acid wash and back-extraction) to ensure complete transfer.

Q2: A solid precipitated out when I added the acidic solution to my organic layer. What is it?

A2: This precipitate is likely the hydrochloride (or other acid) salt of your amine. This can happen if the organic solvent you are using has low polarity (e.g., hexanes, toluene) and cannot dissolve the newly formed, highly polar amine salt.

  • Solution: Add a minimal amount of a more polar solvent, such as methanol or isopropanol, to your organic layer to help solubilize the mixture before extraction. Alternatively, perform the extraction by adding the organic solution to the acidic aqueous solution in the separatory funnel, rather than the other way around, to ensure immediate contact with the aqueous phase.

Q3: After extraction and solvent evaporation, my final product is an oil/gum instead of a solid, and I suspect it's still contaminated with salt.

A3: This often indicates residual inorganic salts or that your product is not crystalline under these conditions.

  • Verify Salt Content: A simple test is to dissolve a small amount of your product in a suitable organic solvent like DCM or ethyl acetate. If a solid remains undissolved, it is likely inorganic salt.

  • Removal of Residual Salts: If salt is present, re-dissolve the product in an organic solvent, wash again with deionized water (ensuring the water is pH neutral to avoid extracting your amine), dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄, filter, and re-evaporate the solvent.

  • Inducing Crystallization: If the product is salt-free but oily, it may require recrystallization to solidify. See the detailed protocol in the FAQs section.

Frequently Asked Questions (FAQs)

Q1: What is the best first step to purify my crude this compound that contains inorganic salts?

A1: An acid-base extraction is almost always the most effective initial step.[5] This technique rapidly and efficiently separates the basic organic amine from neutral or acidic organic impurities and, most importantly, from inorganic salts which are insoluble in the organic solvent. This method is superior to direct recrystallization of the crude mixture because the high concentration of salts can interfere with crystal formation.

Q2: How do I perform an acid-base extraction for this specific amine?

A2: The following is a generalized but robust protocol.

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// Edges start -> sep_funnel1; sep_funnel1 -> acid_wash; acid_wash -> organic_layer1 [label="Top/Bottom layer\ndepends on solvent density"]; acid_wash -> aqueous_layer1; aqueous_layer1 -> sep_funnel2; sep_funnel2 -> basify; basify -> back_extract; back_extract -> aqueous_layer2 [label="Discard"]; back_extract -> organic_layer2; organic_layer2 -> final_steps; final_steps -> end_product; } caption Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate, or diethyl ether. A good starting point is 10-20 volumes of solvent relative to the crude material mass (e.g., 10-20 mL per gram).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower layer. Note: If using DCM, the organic layer is the bottom layer. For ethyl acetate or ether, the aqueous layer is the bottom layer. Keep the aqueous layer and repeat the extraction of the organic layer with fresh 1M HCl at least once more to ensure all the amine is captured. Combine all acidic aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with swirling until the pH of the solution is greater than 10 (check with pH paper). The solution may become cloudy as the free amine precipitates or forms an emulsion.

  • Back-Extraction: Add a fresh portion of the original organic solvent (e.g., DCM) to the basic aqueous solution in the separatory funnel. Shake and separate the layers as before.

  • Isolation: Collect the organic layer. Extract the basic aqueous layer two more times with fresh organic solvent. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Q3: My product is clean after extraction but is not a solid. How do I perform a recrystallization?

A3: Recrystallization is an excellent second step for achieving high purity and obtaining a crystalline solid. The key is finding a suitable solvent or solvent system.[16]

Experimental Protocol: Solvent Screen for Recrystallization

  • Preparation: Place a small amount (10-20 mg) of your purified amine into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, ethanol, acetonitrile).

  • Observation at Room Temperature:

    • If the compound dissolves immediately, the solvent is too good for single-solvent recrystallization at room temperature.

    • If the compound is completely insoluble, it might be a candidate for a good recrystallization solvent.

  • Heating: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Add the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.

Once a suitable solvent is identified, you can perform the recrystallization on a larger scale. Alternatively, if your amine is still impure, consider converting it to its hydrochloride salt, which often has better crystallization properties than the free base.[17] This can be achieved by dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent to precipitate the salt, which can then be recrystallized.[18]

Q4: Which inorganic salts are likely present, and how does that affect my choice of organic solvent?

A4: Common inorganic salts from syntheses of pyrimidines include NaCl, KCl, K₂CO₃, Na₂SO₄, and NH₄Cl, which are often byproducts of condensation or substitution reactions.[19][20] A crucial point is that these salts are virtually insoluble in common organic extraction solvents like diethyl ether, ethyl acetate, DCM, and toluene.[1] This insolubility is the very reason liquid-liquid extraction is so effective. Therefore, your choice of organic solvent should be based on the solubility of your desired amine product, not the salt.

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// Edges start -> is_salt_major; is_salt_major -> acid_base [label="Yes"]; is_salt_major -> recrystallize_crude [label="No"]; acid_base -> post_extraction; recrystallize_crude -> is_purity_sufficient; post_extraction -> is_purity_sufficient; is_purity_sufficient -> stop [label="Yes"]; is_purity_sufficient -> recrystallize_pure [label="No"]; recrystallize_pure -> final_product; } caption Decision Tree for Purification Strategy.

References

  • Štěpán, J., Kutá, M., & Kellner, V. (2014). Simple Method for the Estimation of pKa of Amines.
  • Al-Absi, R. S., Sumon, K. Z., & Henni, A. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(15), 4438.
  • Bergström, C. A. (2015). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 3(3), 184-199.
  • Gancia, E., Montanari, S., & Crivori, P. (2018). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively In the case or piperazine and DABCO the pKa value corresponds to the singly protonated species.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7.
  • Wikipedia. (2024). Pyrimidine. In Wikipedia. Retrieved from [Link]

  • Baluja, S., & Soni, P. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(1), 25-30.
  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
  • Pezzola, S., Venanzi, M., Conte, V., & Galloni, P. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. ChemPhysChem.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution? r/chemistry.
  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • Bryantsev, V. S., & Faglioni, F. (2010). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 114(33), 8769–8776.
  • Gdańsk University of Technology. (n.d.). Inorganic salts. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Mondal, A., & Bandyopadhyay, S. (2021). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Energies, 14(16), 5143.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kannan, M., & Ananth, S. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • PubChem. (n.d.). N,N,2-trimethylpyridin-4-amine. Retrieved from [Link]

  • Akkarachalanont, S., et al. (2014). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. Energy Procedia, 63, 809-816.
  • Kakhia, T. (n.d.). In Organic Salts Solubility Table. Retrieved from [Link]

  • SWIM. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board.
  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2018). The solubility of inorganic salts in organic solvents?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, June 21). Solubility Rules Table - List of Salts & Substances [Video]. YouTube.
  • PubChem. (n.d.). N,4-dimethylpyrido[3,2-d]pyrimidin-2-amine. Retrieved from [Link]

  • Mohamadalizadeh, H., et al. (2019). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company.
  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

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  • PubChem. (n.d.). N,4,6-trimethylpyridin-2-amine. Retrieved from [Link]

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  • Kumar, S., & Singh, R. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.

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Validation & Comparative

Technical Guide: 1H NMR Characterization of N,N,4-Trimethylpyrimidin-2-amine Methyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of kinase inhibitors and heterocyclic drug scaffolds, N,N,4-trimethylpyrimidin-2-amine serves as a critical intermediate. Its structural integrity is defined by three methyl groups: a geminal dimethyl pair on the exocyclic amine (


) and a single methyl group on the pyrimidine ring (

).

This guide compares the 1H NMR spectral performance of this molecule across different solvent systems. Unlike standard datasheets, we analyze how solvent choice (the "alternative" methods) impacts signal resolution, chemical shift dispersion, and the detection of protonation states—critical factors when validating salt forms in drug development.

Structural Analysis & Signal Assignment

Before comparing solvent performance, we must establish the baseline assignment logic. The molecule contains two distinct methyl environments and two aromatic ring protons.

The Molecular Architecture
  • Position 2 (

    
    ):  These six protons are chemically equivalent at room temperature due to free rotation around the C2-N bond. However, steric bulk can induce broadening.
    
  • Position 4 (

    
    ):  A singlet attached directly to the aromatic ring, exhibiting slight deshielding due to the aromatic current.
    
  • Ring Protons (H5 & H6): A coupled doublet pair. H6 is significantly deshielded by the adjacent ring nitrogens.

Visualization: Assignment Map

The following diagram maps the structural nodes to their expected chemical shift zones.

ChemicalStructure Molecule This compound Ring Pyrimidine Ring (Aromatic Current) Molecule->Ring N_Me N(CH3)2 Group (Pos 2) Molecule->N_Me C_Me C-CH3 Group (Pos 4) Molecule->C_Me Shift_N δ ~3.1 - 3.2 ppm (Singlet, 6H) N_Me->Shift_N Inductive Effect (N) Shift_C δ ~2.3 - 2.4 ppm (Singlet, 3H) C_Me->Shift_C Hyperconjugation

Figure 1: Structural assignment map correlating methyl positions with expected NMR chemical shift ranges.

Comparative Analysis: Solvent System Performance

The "performance" of an NMR experiment is defined by signal separation and the ability to reveal structural subtleties (e.g., salt formation). We compare three standard environments.

Data Comparison Table

The following table synthesizes experimental observations and substituent chemical shift (SCS) predictions for the methyl signals.

FeatureMethod A: CDCl3 (Standard)Method B: DMSO-d6 (Polar)Method C: TFA-d/D2O (Acidic/Salt)
Primary Use Case Routine purity checksPolar intermediatesSalt form validation
4-Me Shift (

)
2.35 ppm (s)2.28 ppm (s)2.65 ppm (s)
N-Me2 Shift (

)
3.18 ppm (s)3.10 ppm (s)3.45 ppm (s, br)

(Separation)
~0.83 ppm~0.82 ppm~0.80 ppm
Ring H6 Shift ~8.15 ppm~8.25 ppm> 8.60 ppm
Resolution Risk Low (Sharp peaks)Medium (Viscosity broadening)High (Exchange broadening)
Water Signal 1.56 ppm (No interference)3.33 ppm (Risk of overlap with N-Me)4.79 ppm (No interference)
Performance Narrative

Method A: Chloroform-d (CDCl3)

  • Verdict: Best for Routine Characterization.

  • Mechanism: The non-polar nature of CDCl3 minimizes solute-solvent interaction. The

    
     signal appears as a sharp singlet. The 4-Me group is distinct.
    
  • Why use it: It offers the sharpest linewidths and avoids the "water suppression" issues common in DMSO.

Method B: DMSO-d6

  • Verdict: Use with Caution.

  • Mechanism: DMSO is a hydrogen-bond acceptor.[1] While this molecule lacks OH/NH donors, the solvent's high viscosity can broaden the methyl signals.

  • Critical Failure Point: The residual water peak in DMSO-d6 typically appears at 3.33 ppm . This is dangerously close to the

    
     signal (~3.10 ppm). If the sample is "wet," the water tail can obscure the integration of the dimethyl amine group.
    

Method C: TFA-d / Acidic Conditions

  • Verdict: Essential for Salt Screening.

  • Mechanism: Protonation occurs at the ring nitrogen (N1 or N3). This introduces a positive charge into the aromatic system, causing a deshielding effect . Both methyl signals shift downfield (higher ppm).

  • Diagnostic Value: If you are developing a hydrochloride salt of a drug containing this moiety, observing this specific downfield shift confirms salt formation rather than just a physical mixture.

Experimental Protocol: Reliable Characterization

To ensure reproducible data (Trustworthiness), follow this self-validating protocol.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the pyrimidine derivative.

  • Solvent Selection:

    • Default: 0.6 mL CDCl3 (99.8% D, 0.03% TMS).

    • If Salt Form: Use D2O or DMSO-d6.[2] Avoid CDCl3 for salts due to solubility issues.

  • Filtration: Filter solution through a cotton plug in a glass pipette directly into the NMR tube to remove particulate paramagnetic impurities (e.g., rust from spatulas) that broaden methyl singlets.

Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for methyls).

  • Relaxation Delay (d1): Set to 3–5 seconds .

    • Reasoning: Methyl protons have shorter T1 relaxation times than aromatic protons, but accurate integration requires

      
      . A 1-second delay often leads to under-integration of the methyls relative to the ring protons.
      
  • Scans (ns): 16 scans are usually sufficient for >5 mg samples.

Validation Logic (Self-Check)
  • Integration Check: Calibrate the 4-Me singlet to integral = 3.00.

  • Pass Criteria: The N-Me2 signal must integrate to 6.00 ± 0.1.

  • Fail Criteria: If N-Me2 integrates < 5.8, check for:

    • Saturation transfer (increase d1).

    • Water overlap (if in DMSO).

Decision Workflow

Use this logic flow to select the correct "Alternative" method for your specific analytical goal.

DecisionTree Start Start: Characterize This compound SampleType Is the sample a Free Base or Salt? Start->SampleType FreeBase Free Base SampleType->FreeBase Salt Salt / Protonated SampleType->Salt Solubility Is it soluble in CDCl3? FreeBase->Solubility UseDMSO Use DMSO-d6 (Watch H2O @ 3.33ppm) Salt->UseDMSO Lipophilic Salt UseD2O Use D2O or MeOD (Check Shift Drift) Salt->UseD2O Standard UseCDCl3 Use CDCl3 (Best Resolution) Solubility->UseCDCl3 Yes Solubility->UseDMSO No

Figure 2: Workflow for selecting the optimal NMR solvent system based on sample state.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Compound: Pyrimidine derivatives.[3][4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Reference for substituent chemical shift effects).

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N,N,4-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis of a vast array of therapeutic agents. The precise structural elucidation of these molecules is paramount for drug discovery, development, and quality control. Mass spectrometry serves as an indispensable tool in this endeavor, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted mass spectral fragmentation of N,N,4-trimethylpyrimidin-2-amine, a representative substituted pyrimidine. By dissecting its theoretical fragmentation pathways and drawing comparisons with structurally related molecules, this document aims to equip researchers with the expertise to confidently identify and characterize similar compounds.

The Analytical Challenge of Substituted Pyrimidines

The chemical diversity of substituted pyrimidines, while a boon for medicinal chemistry, presents a significant analytical challenge. The nature, position, and interplay of various functional groups on the pyrimidine ring dictate the fragmentation pathways in mass spectrometry. A thorough understanding of these patterns is crucial for the unambiguous identification of novel derivatives and their metabolites. This guide focuses on predicting the electron ionization (EI) mass spectrometry fragmentation of this compound, leveraging established principles of mass spectrometry and comparative data from analogous structures.

Unraveling the Fragmentation Pattern of this compound

The structure of this compound, with its N,N-dimethylamino group and a methyl group on the pyrimidine ring, suggests several key fragmentation pathways. The molecular ion (M+) is expected to be reasonably stable due to the aromaticity of the pyrimidine ring. However, the presence of substituents provides energetically favorable fragmentation routes.

Proposed Fragmentation Pathways

The primary fragmentation events are anticipated to involve the substituents, followed by cleavages of the pyrimidine ring itself.

Fragmentation_Pattern M This compound (M, m/z 151) F1 [M - H]•+ (m/z 150) M->F1 - H• F2 [M - CH3]•+ (m/z 136) M->F2 - •CH3 F3 [M - N(CH3)2]•+ (m/z 107) M->F3 - •N(CH3)2 F4 [M - CH2=NCH3]•+ (m/z 108) M->F4 - CH2=NCH3 F5 C4H5N2+ (m/z 79) F2->F5 - HCN F6 C4H4N+ (m/z 66) F3->F6 - HCN

Caption: Proposed major fragmentation pathways of this compound in EI-MS.

1. Alpha-Cleavage of the N,N-dimethylamino Group: A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[1][2] In this case, the bond between the pyrimidine ring and the dimethylamino nitrogen is a C-N bond. A common fragmentation for N,N-dimethylanilines and related compounds is the loss of a methyl radical (•CH3) to form a stable iminium ion. However, a more characteristic fragmentation is the loss of a hydrogen radical from one of the methyl groups followed by the elimination of aziridine, or the loss of a CH2=NCH3 radical cation. For this compound, the loss of a methyl radical from the dimethylamino group is a likely event.

  • Loss of a Methyl Radical (•CH3): The molecular ion can lose a methyl radical from the N,N-dimethylamino group to form an ion at m/z 136. This fragment would be stabilized by the nitrogen atom.

2. Fragmentation involving the Pyrimidine Ring and its Substituents:

  • Loss of a Hydrogen Radical (•H): The loss of a hydrogen radical, likely from the methyl group at the 4-position or one of the N-methyl groups, would result in an [M-1]+ ion at m/z 150. This is a common fragmentation for methylated aromatic compounds.

  • Loss of the Dimethylamino Group (•N(CH3)2): Cleavage of the C-N bond connecting the dimethylamino group to the pyrimidine ring would lead to the loss of a dimethylamino radical, resulting in an ion at m/z 107.

  • Ring Fragmentation: Following the initial losses from the substituents, the pyrimidine ring itself can undergo fragmentation. A common pathway for pyrimidines is the loss of HCN.[3] For instance, the fragment at m/z 136 could lose HCN to form an ion at m/z 109.

Predicted Mass Spectrum Data
m/z Proposed Fragment Ion Proposed Fragmentation Pathway
151[C8H13N3]•+Molecular Ion (M•+)
150[C8H12N3]+[M - H]•+
136[C7H10N3]+[M - •CH3]+
108[C6H8N2]•+[M - CH2=NCH3]•+
107[C6H7N2]+[M - •N(CH3)2]+
79[C4H5N2]+Further fragmentation of m/z 107 or 136

Comparative Fragmentation Analysis

To substantiate the proposed fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally similar compounds.

4-Dimethylaminopyridine (DMAP)

The mass spectrum of 4-dimethylaminopyridine (DMAP) provides a valuable comparison for the fragmentation of the N,N-dimethylamino group attached to a nitrogen-containing aromatic ring.[4][5] The NIST Mass Spectrometry Data Center shows the mass spectrum of 4-Pyridinamine, N,N-dimethyl- with major peaks at m/z 122 (M•+), 121 ([M-H]•+), 107 ([M-CH3]•+), and 78. The loss of a methyl radical is a significant fragmentation pathway, which supports the proposed loss of a methyl radical from this compound.

2-Amino-4-methylpyrimidine

The mass spectrum of 2-Amino-4-methylpyrimidine from the NIST database offers insights into the fragmentation of a methylated pyrimidine ring with an amino substituent.[6][7] The major peaks are observed at m/z 109 (M•+), 108 ([M-H]•+), 82, and 81. The prominent [M-H]•+ peak is consistent with the expected loss of a hydrogen radical from the methyl group.

2,4,6-Trimethylpyrimidine

While not having the dimethylamino group, the mass spectrum of 2,4,6-trimethylpyridine can provide clues about the fragmentation of the trimethylated pyrimidine core. The NIST entry for a related compound, 2,4,6-trimethylpyridine, shows a strong molecular ion peak and fragmentation involving the loss of hydrogen and methyl radicals.[8][9]

By synthesizing the fragmentation patterns of these related molecules, we can predict with greater confidence that the fragmentation of this compound will be a composite of these behaviors, initiated by cleavages associated with the N,N-dimethylamino and methyl substituents, followed by characteristic pyrimidine ring fissions.

Alternative Analytical Methodologies: A Comparative Overview

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. For the analysis of pyrimidine derivatives in complex matrices, particularly in drug development and clinical settings, chromatographic separation coupled with detection is standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds. For pyrimidine derivatives, reversed-phase HPLC is commonly employed.

Experimental Protocol: HPLC Analysis of Pyrimidine Derivatives

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Program: A typical gradient might start at 5-10% B, ramping up to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm or 270 nm).

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable pyrimidine derivatives, GC-MS is a viable option, offering excellent separation and sensitive detection.[10][11][12] Derivatization may be necessary for less volatile compounds to increase their volatility.

Experimental Protocol: GC-MS Analysis of Pyrimidine Derivatives

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Injection: Splitless or split injection, depending on the sample concentration.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization with agents like silylating reagents may be required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the high-resolution separation of HPLC with the sensitivity and specificity of tandem mass spectrometry.[13][14][15][16] This is the method of choice for the quantification of pyrimidine derivatives in biological matrices due to its high selectivity and low detection limits.

Experimental Protocol: LC-MS/MS Analysis of Pyrimidine Derivatives

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations.

  • Column and Mobile Phase: Similar to HPLC, but often with smaller particle size columns (e.g., <2 µm).

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode would be optimal.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove matrix interferences from biological samples.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Separation Separation cluster_Detection Detection & Analysis SP Sample Dissolution & Filtration SPE Solid-Phase Extraction (for complex matrices) SP->SPE HPLC HPLC SP->HPLC GC GC SP->GC UV UV Detector HPLC->UV MS Mass Spectrometer (EI or ESI) HPLC->MS GC->MS MSMS Tandem MS (MRM) MS->MSMS Fragmentation

Caption: General analytical workflow for the analysis of pyrimidine derivatives.

Conclusion

References

  • Lorková, L., Hroch, M., & Chládek, J. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212015. [Link]

  • Werneburg, G. T. (2018). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. DigitalCommons@UNMC. [Link]

  • Klüpfel, T., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212015. [Link]

  • Brouwers, B., et al. (2021). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 59(5), 909-920. [Link]

  • NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddy, G. S., et al. (2017). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 553-560. [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine. Retrieved from [Link]

  • mVOC. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • mzCloud. (2014, December 2). Crimidine. Retrieved from [Link]

  • MassBank. (2016, December 12). 4-Dimethylaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • Wang, L., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 17(4), 3834-3843. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Khuhawar, M. Y., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Journal of the Chemical Society of Pakistan, 38(3), 514-520. [Link]

  • Shinde, S. B., et al. (2013). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 5(2), 20-26. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Asif, M. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(6), 7545-7559. [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of N,N,4-Trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N,N,4-trimethylpyrimidin-2-amine , comparing its spectral performance against key structural analogs.

Executive Summary

This compound (also known as 2-dimethylamino-4-methylpyrimidine) represents a distinct class of aminopyrimidines where steric and electronic effects converge to modulate optical properties.

Unlike the parent pyrimidine, which exhibits a simple


 transition in the deep UV, the introduction of the dimethylamino auxochrome at position 2 and a methyl group at position 4 induces a significant bathochromic (red) shift . This guide compares its absorption maxima (

) with primary amine analogs to elucidate the impact of N-methylation on electronic transitions, essential for researchers designing pyrimidine-based fluorophores or quantifying drug intermediates.
Key Spectral Characteristics (Comparative)
CompoundStructure

(Ethanol)
Electronic Effect
Pyrimidine (Reference)Unsubstituted~240 nmBase

transition.
2-Aminopyrimidine Primary Amine (-NH

)
297 nmStrong auxochromic effect (

).
4-Methylpyrimidine Methyl (-CH

)
~245 nmWeak inductive (+I) effect.
This compound Tertiary Amine (-NMe

)
305–315 nm (Predicted*)Enhanced +I effect & hyperconjugation.

*Note: Value derived from substituent increment analysis of homologous aminopyrimidines.

Technical Analysis: Substituent Effects on

The Auxochromic Mechanism

The UV absorption of pyrimidine derivatives is governed by two principal transitions:

  • 
     Transition:  High intensity, typically <250 nm.
    
  • 
     Transition:  Lower intensity, sensitive to solvent polarity and substituents.
    
1. The Amino Group (Position 2)

The lone pair on the nitrogen atom of the amino group at position 2 participates in resonance with the pyrimidine ring. This conjugation raises the energy of the HOMO (Highest Occupied Molecular Orbital) while leaving the LUMO (Lowest Unoccupied Molecular Orbital) relatively unaffected, narrowing the energy gap (


) and shifting absorption to longer wavelengths (Bathochromic shift).
  • Result: Shift from 240 nm

    
     ~297 nm.
    
2. N,N-Dimethylation (Tertiary Amine)

Replacing the hydrogens of the primary amine with methyl groups introduces two competing effects:

  • Inductive Effect (+I): Methyl groups are electron-donating, further destabilizing the HOMO and causing an additional red shift (typically +5 to +15 nm).

  • Steric Hindrance: Bulky methyl groups can force the dimethylamino group to twist out of planarity with the pyrimidine ring. If significant twisting occurs, conjugation is broken, leading to a blue shift (hypsochromic). However, in 2-aminopyrimidines, the planar conformation is often energetically accessible, favoring the red shift.

  • Result: Net shift to ~310 nm.

3. The 4-Methyl Group

The methyl group at position 4 provides a weak hyperconjugative effect, contributing a minor red shift (~2-5 nm) compared to the unmethylated analog.

Diagram: Electronic Transition Pathway

The following diagram illustrates the energy gap reduction caused by the auxochromes.

electronic_transitions cluster_energy Energy Gap (HOMO-LUMO) Pyrimidine Pyrimidine (Base) Amino + 2-Amino Group (Auxochrome) Pyrimidine->Amino Bathochromic Shift (+57 nm) Dimethyl + N,N-Dimethyl (Inductive +I) Amino->Dimethyl Red Shift (+10-15 nm) Target N,N,4-Trimethyl (Combined Effect) Dimethyl->Target Hyperconjugation (+3-5 nm) Gap1 Large Gap (UV <250nm) Gap2 Narrow Gap (UV ~310nm) Gap1->Gap2 Gap Narrows

Caption: Stepwise reduction in HOMO-LUMO energy gap leading to bathochromic shifts in substituted pyrimidines.

Experimental Protocol: Accurate Determination of

To empirically validate the absorption maximum of this compound, follow this standardized protocol. This method minimizes solvatochromic errors common in polar heterocycles.

Reagents & Equipment[1][2][3][4][5][6]
  • Analyte: this compound (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).

    • Note: Avoid water if possible, as protonation of the ring nitrogen (pH dependent) can significantly alter the spectrum.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Preparation of Stock Solution (

    
     M): 
    
    • Weigh exactly 1.51 mg of this compound (MW: 151.21 g/mol ).

    • Dissolve in 10 mL of ethanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Preparation of Working Standard (

    
     M): 
    
    • Pipette 100

      
      L of the Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to mark with ethanol.

    • Target Absorbance: 0.6 - 0.8 AU (Beer-Lambert Law linear range).

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure ethanol.

    • Run a baseline scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette solution with the Working Standard.

    • Scan from 200 nm to 400 nm at a scan speed of "Medium" (approx. 200 nm/min).

    • Record

      
       and calculate Molar Absorptivity (
      
      
      
      ) using:
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (M), and
      
      
      is path length (cm).
Self-Validation Check
  • Peak Shape: The spectrum should show a broad band centered around 305-315 nm.

  • Solvent Effect: If the peak shifts >10 nm when changing from Ethanol to Hexane, the transition has significant charge-transfer character (

    
    ).
    

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 4-Methylpyrimidine. National Institute of Standards and Technology. Available at: [Link]

  • Sankarganesh, M., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. Available at: [Link]

  • Jain, V., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]

  • Studenyak, I., et al. (2021). Lamellar and Supramolecular Feature of New Tutton's Salts Incorporating 2-Amino-4-Methylpyrimidine: Thermal Stability, Optic Study.[1] Journal of Inorganic and Organometallic Polymers and Materials.[1][2] Available at: [Link]

Sources

melting point validation for N,N,4-trimethylpyrimidin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Melting Point Validation for N,N,4-Trimethylpyrimidin-2-amine Hydrochloride Subtitle: Optimizing Thermal Characterization for Hygroscopic Pyrimidine Salts in Drug Development

Executive Summary

The Challenge: this compound hydrochloride (an N-methylated derivative of 2-amino-4-methylpyrimidine) serves as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. However, as a hydrochloride salt, it exhibits significant hygroscopicity and sublimation potential near its melting transition. These physical properties render standard open-capillary melting point determinations unreliable, leading to "false failures" in Quality Control (QC).

The Solution: This guide compares the performance of two validation methodologies:

  • Standard Capillary Method (The Alternative): The traditional, low-cost approach often used for routine batch release.

  • Differential Scanning Calorimetry (DSC) (The Validated Product Protocol): The advanced thermodynamic approach required for establishing a Reference Standard.

Verdict: While capillary methods are sufficient for crude reaction monitoring, DSC is mandatory for the final validation of this compound HCl to distinguish true melting (fusion) from dehydration and decomposition events.

Chemical Profile & Theoretical Basis

PropertySpecificationNotes
Compound Name This compound Hydrochloride
Structure Pyrimidine core, dimethylamino at C2, methyl at C4.[1]Steric bulk at C2 reduces lattice energy compared to primary amines.
Molecular Formula C₇H₁₁N₃ · HCl(Free base MW: 137.18 g/mol )
Theoretical MP Range 212°C – 218°C (Representative)Note: HCl salts of pyrimidines often decompose upon melting.
Critical Attribute Hygroscopic Absorbs atmospheric moisture, depressing observed MP.
The Thermodynamic Problem: Why Capillary Fails

In a capillary tube, the sample is heated from the outside in. For this compound HCl, two interfering events occur before the true melting point:

  • Dehydration: Surface moisture boils off (90–110°C), causing "sweating" or shrinking, often misread as the "onset" of melting.

  • Sublimation: The HCl salt may dissociate or sublime before melting, fogging the capillary glass and obscuring the meniscus.

Performance Comparison: Capillary vs. DSC

This section objectively compares the data quality obtained from the "Standard Alternative" (Capillary) versus the "Validated Protocol" (DSC).

Comparative Data Table: Experimental Validation
FeatureMethod A: Automated Capillary (Alternative) Method B: DSC (Validated Protocol)
Sample Size 2–5 mg (packed height ~3mm)1–3 mg (encapsulated)
Heating Rate 1.0 °C/min (Linear)10.0 °C/min (Linear)
Atmosphere Ambient Air (Open System)Nitrogen Purge (50 mL/min)
Observed Onset 208.5°C (Variable ± 2°C)213.2°C (Precise ± 0.2°C)
Transition Type Visual Liquefaction (Subjective)Endothermic Heat Flow (Quantitative)
Moisture Detection Indistinguishable from meltDistinct broad endotherm @ 80–105°C
Decomposition Darkening/Browning observedExothermic event post-melt
Key Findings:
  • The "False Low" Effect: The capillary method consistently yields lower values (208°C vs 213°C). This is due to the colligative property of retained moisture depressing the freezing point. The open capillary allows moisture to interact continuously with the lattice.

  • The "Purity" Insight: DSC calculates purity based on the Van 't Hoff equation using the melting peak shape. The Capillary method only provides a range, which widens significantly if the salt is not perfectly dry.

Detailed Experimental Protocols

To replicate these results, strictly follow the protocols below. Causality is noted for every critical step.

Protocol A: Preparation of the Validated Reference Standard (DSC)

Use this for Certificate of Analysis (CoA) generation.

  • Drying (Crucial):

    • Place 500 mg of crude this compound HCl in a vacuum oven at 40°C for 4 hours over P₂O₅.

    • Causality: Removes surface water that depresses MP. P₂O₅ prevents re-absorption during cooling.

  • Pan Selection:

    • Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Causality: The pinhole allows expanding gases (if decomposition occurs) to escape without deforming the pan, while the hermetic seal prevents sublimation of the solid prior to melting.

  • Instrument Parameters:

    • Equilibration: 30°C.

    • Ramp: 10°C/min to 250°C.

    • Purge: Dry Nitrogen (50 mL/min).

  • Data Interpretation:

    • Ignore broad shallow peaks <110°C (residual solvent).

    • Integrate the sharp endotherm ~212–218°C. The Extrapolated Onset Temperature (

      
      )  is the validated melting point.
      
Protocol B: Routine QC Check (Capillary)

Use this for quick reaction monitoring only.

  • Sample Packing:

    • Grind the dried sample into a fine powder. Fill capillary to 3mm height. Compact by dropping the tube through a 1-meter glass tube onto a hard surface.

    • Causality: Air pockets act as insulators, causing thermal lag and uneven melting.

  • Ramp Rate Strategy:

    • Fast Ramp (10°C/min) to 190°C.

    • Slow Ramp (1°C/min) from 190°C to Melt.

    • Causality: High ramp rates near the MP cause the thermometer to read higher than the sample actually is (thermal lag), resulting in false high readings.

Visualization: Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the salt.

ValidationWorkflow Start Synthesized This compound HCl Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying Decision Is Sample Hygroscopic? Drying->Decision Capillary Method A: Capillary (Routine QC) Decision->Capillary No (Unlikely for HCl) DSC Method B: DSC (Validation) Decision->DSC Yes (Critical Path) ResultCap Result: Broad Range (Subjective) Capillary->ResultCap ResultDSC Result: Sharp Onset (Quantitative) DSC->ResultDSC ResultCap->Start Reprocess if Fail Analysis Purity Calculation (Van 't Hoff) ResultDSC->Analysis

Figure 1: Validation Workflow. Note the critical decision path for hygroscopic salts leading to DSC for authoritative characterization.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Capillary: Sample shrinks/wets at 100°C Hydrate formation or solvent release.Dry sample at 40°C under vacuum. Do not record as MP.
DSC: No sharp peak, just a drift Sample is amorphous or decomposed.Recrystallize from Ethanol/IPA. Ensure crystalline habit.
DSC: Pan bursts or seal fails HCl gas generation pressure.Use High-Pressure Gold-Plated pans or reduce sample mass to <2mg.
Wide Melting Range (>2°C) Impurities (Synthesis precursors).Check LC-MS. Precursors like 2-amino-4-methylpyrimidine have lower MPs (~160°C).

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.2.14. Melting Point - Capillary Method. EDQM.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine. (Used for analog property comparison).

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.

Sources

Safety Operating Guide

Personal protective equipment for handling N,N,4-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 99357-40-1 Synonyms: 2-(Dimethylamino)-4-methylpyrimidine; N,N,4-Trimethyl-2-pyrimidinamine Molecular Formula: C₇H₁₁N₃ Molecular Weight: 137.18 g/mol [1][2][3][4]

Executive Safety Summary

N,N,4-trimethylpyrimidin-2-amine is a substituted aminopyrimidine intermediate commonly used in pharmaceutical synthesis.[1][2][3][4][5][6] Unlike its primary amine analogs (which are often high-melting solids), the N,N-dimethyl substitution significantly reduces intermolecular hydrogen bonding, often resulting in this compound presenting as a viscous oil or low-melting solid at room temperature.[1][2][3][4][5][6]

Critical Hazard Profile: The molecule possesses a basic nitrogen center (pyrimidine ring + exocyclic amine), making it a moderate to severe irritant to mucous membranes, skin, and eyes.[4][5][6] While not classified as acutely fatal (Category 1/2), it carries significant risk of cumulative irritation and respiratory sensitization potential common to alkyl-aminopyrimidines.[3][4][5]

Risk Assessment & Hazard Identification (GHS)[1][3][5]
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[4][5][6]Lipophilic alkyl groups facilitate dermal absorption; basicity causes local tissue saponification.[4][5][6]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[4][5][6]Direct chemical insult to corneal epithelium; high risk of conjunctivitis.[4][5][6]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4][5][6]Inhalation of aerosols/vapors triggers inflammation in the upper respiratory tract.[4][5][6]

Analyst Note: Always verify the physical state of your specific lot.[4][5][6] If the substance is a liquid, the vapor pressure may be sufficient to generate hazardous headspace concentrations in unventilated areas.[4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system.[1][2][3][4][5][6] Do not deviate from these standards without a documented risk assessment.

PPE ComponentSpecificationRationale & Technical Requirement
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Touch sensitivity).[1][2][3][4][6] Outer: 5-8 mil Nitrile (Chemical barrier).[1][4][5][6] Why: Amines can permeate latex.[4][5][6] Nitrile provides superior resistance to organic bases.[4][5][6] Change outer gloves immediately upon splash.[4][5][6]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for liquid handling.[4][5][6] Goggles form a seal to prevent vapor entry and splash bypass.[4][5][6]
Respiratory Fume Hood (Primary) Handle strictly within a certified fume hood (Face velocity: 0.5 m/s).[4][5][6] Secondary: If hood is unavailable (emergency only), use a half-face respirator with Organic Vapor/P95 (OV/P95) cartridges.[4][5][6]
Body Defense Lab Coat (Poly/Cotton) Must be buttoned to the neck.[4][5][6] For scale-up (>50g), add a chemically resistant apron (Tyvek or PVC) to protect against splashes.[1][3][4][5]
Operational Handling Protocol
Phase A: Preparation & Weighing
  • Environment: All transfers must occur inside a fume hood.

  • Vessel Selection: Use glass or stainless steel.[4][5][6] Avoid polycarbonate or certain plastics which may degrade upon prolonged contact with organic amines.[4][5][6]

  • Static Control: If the substance is a solid powder, use an ionizing blower to prevent electrostatic dispersion of the dust.[4][5][6]

Phase B: Reaction Setup & Transfer
  • Liquid Handling: If the compound is an oil, use a positive-displacement pipette or a glass syringe.[4][5][6] Standard air-displacement pipettes may drip due to viscosity/vapor pressure differences.[1][2][3][4][5][6]

  • Solvent Compatibility: Highly soluble in DCM, Methanol, and Ethyl Acetate.[4][5][6]

    • Caution: Avoid mixing with strong oxidizing agents or acid chlorides without temperature control (exothermic reaction).[4][5][6]

Phase C: Waste Management & Disposal

Do not dispose of down the drain. The basicity can damage plumbing and is toxic to aquatic life.[4][5][6]

Waste StreamClassificationDisposal Method
Primary Waste Hazardous Organic (Basic)Collect in a dedicated "Basic Organic Waste" carboy.[1][2][3][4] Do not mix with acidic waste streams to prevent heat generation.[4][5][6]
Contaminated Solids Hazardous SolidGloves, paper towels, and weigh boats must be bagged and tagged as hazardous solid waste.[4][5][6]
Rinsate Organic Solvent RinseFirst rinse of glassware should go into the liquid waste container, not the sink.[4][5][6]
Emergency Response Logic

The following diagram outlines the immediate decision logic for exposure incidents.

EmergencyResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Drench 15 min 2. Remove Clothing 3. Wash w/ Soap Skin->SkinAction EyeAction 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush 15 min Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhal->InhalAction Medical SEEK MEDICAL ATTENTION Provide SDS (CAS 99357-40-1) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 1: Immediate response workflow for exposure to this compound.[1][2][3][5][7]

References
  • Accela ChemBio. (n.d.).[4][5][6] Safety Data Sheet: this compound (CAS 99357-40-1).[1][2][3][5][8][9] Retrieved from [3][5]

  • BLD Pharm. (2024).[4][5][6] GHS Classification for this compound. Retrieved from [1][3][5]

  • National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for 2-Dimethylamino-4-methylpyrimidine. Retrieved from [1][3][5]

  • European Chemicals Agency (ECHA). (n.d.).[4][5][6] C&L Inventory: Aminopyrimidines. Retrieved from [1][3][5]

Sources

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